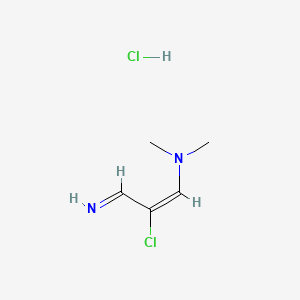![molecular formula C10H10BrNO B11730601 N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine](/img/structure/B11730601.png)
N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is a chemical compound characterized by its unique structure, which includes a bromine atom and a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine typically involves the reaction of 4-bromo-2-methyl-2,3-dihydro-1H-indene with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxime derivatives, amines, and various substituted compounds depending on the reagents used .
Scientific Research Applications
N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine involves its reactivity with various molecular targets. The hydroxylamine group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect molecular pathways and lead to the formation of new compounds .
Comparison with Similar Compounds
Similar Compounds
N-hydroxyphthalimide: Known for its use in oxidation reactions.
N-hydroxybenzimidazole: Utilized for direct C-H functionalization reactions.
Uniqueness
N-[(1E)-4-bromo-2-methyl-2,3-dihydro-1H-inden-1-ylidene]hydroxylamine is unique due to its specific structure, which includes both a bromine atom and a hydroxylamine group.
Properties
Molecular Formula |
C10H10BrNO |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
(NZ)-N-(4-bromo-2-methyl-2,3-dihydroinden-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-8-7(10(6)12-13)3-2-4-9(8)11/h2-4,6,13H,5H2,1H3/b12-10- |
InChI Key |
BOJPQWPVJLRDSH-BENRWUELSA-N |
Isomeric SMILES |
CC\1CC2=C(/C1=N\O)C=CC=C2Br |
Canonical SMILES |
CC1CC2=C(C1=NO)C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


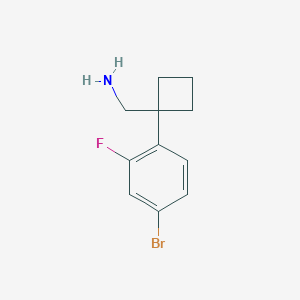
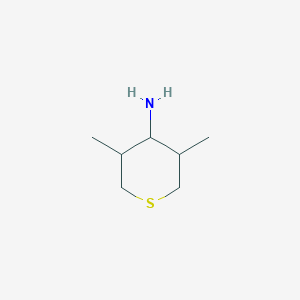
![Ethyl 3-amino-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11730531.png)
![1-[2-(2-Bromophenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730533.png)
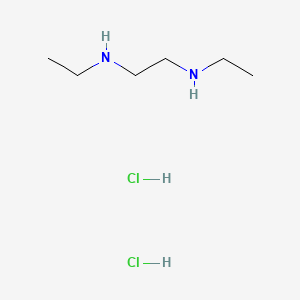

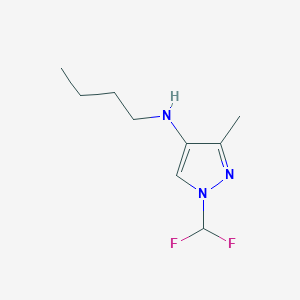
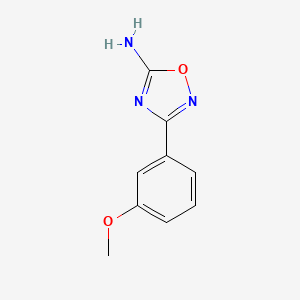
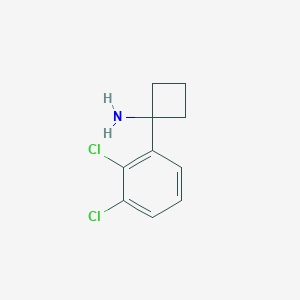

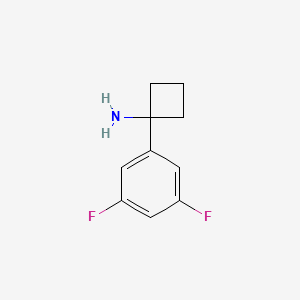
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11730571.png)
